Cas no 2167560-85-0 (2-3-amino-4-(fluorosulfonyl)phenylacetic acid)

2-3-Amino-4-(fluorosulfonyl)phenylacetic acid is a specialized aromatic compound featuring both amino and fluorosulfonyl functional groups, making it a valuable intermediate in synthetic organic and medicinal chemistry. The fluorosulfonyl group enhances reactivity, enabling selective transformations such as nucleophilic substitutions or cross-coupling reactions, while the amino and carboxylic acid moieties offer additional sites for derivatization. This compound is particularly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where precise functionalization is critical. Its structural versatility and reactivity profile make it a preferred choice for researchers developing novel bioactive molecules or tailored chemical architectures. High purity and stability further ensure reliable performance in demanding applications.
2-3-amino-4-(fluorosulfonyl)phenylacetic acid structure
2167560-85-0 structure
Product Name:2-3-amino-4-(fluorosulfonyl)phenylacetic acid
CAS No:2167560-85-0
MF:C8H8FNO4S
MW:233.216824531555
CID:6333629
PubChem ID:165869235
Update Time:2025-06-09

2-3-amino-4-(fluorosulfonyl)phenylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-3-amino-4-(fluorosulfonyl)phenylacetic acid
    • 2167560-85-0
    • 2-[3-amino-4-(fluorosulfonyl)phenyl]acetic acid
    • EN300-1587379
    • Inchi: 1S/C8H8FNO4S/c9-15(13,14)7-2-1-5(3-6(7)10)4-8(11)12/h1-3H,4,10H2,(H,11,12)
    • InChI Key: LZKCGCUWSUAIRD-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC(=O)O)=CC=1N)(=O)(=O)F

Computed Properties

  • Exact Mass: 233.01580707g/mol
  • Monoisotopic Mass: 233.01580707g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 106Ų

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Additional information on 2-3-amino-4-(fluorosulfonyl)phenylacetic acid

Introduction to 2-3-Amino-4-(Fluorosulfonyl)phenylacetic Acid (CAS No. 2167560-85-0)

2-3-Amino-4-(fluorosulfonyl)phenylacetic acid (CAS No. 2167560-85-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes an amino group, a fluorosulfonyl group, and a phenylacetic acid moiety. These functional groups contribute to its potential therapeutic applications and make it a subject of ongoing research.

The chemical structure of 2-3-amino-4-(fluorosulfonyl)phenylacetic acid is particularly intriguing due to the presence of the fluorosulfonyl group. This group is known for its strong electron-withdrawing properties, which can significantly influence the compound's reactivity and biological activity. The amino group, on the other hand, provides the molecule with basic properties and potential for forming hydrogen bonds, which are crucial for interactions with biological targets.

In recent studies, 2-3-amino-4-(fluorosulfonyl)phenylacetic acid has shown promising results in various biological assays. One of the key areas of interest is its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, preliminary data suggest that this compound may inhibit certain kinases, which are important targets in cancer therapy. The ability to modulate kinase activity could lead to the development of new therapeutic agents for treating various cancers.

Beyond its potential as an enzyme inhibitor, 2-3-amino-4-(fluorosulfonyl)phenylacetic acid has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

The pharmacokinetic properties of 2-3-amino-4-(fluorosulfonyl)phenylacetic acid have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound is rapidly absorbed after oral administration and exhibits good bioavailability. Additionally, it has a reasonable half-life, which suggests that it could be administered once or twice daily without requiring frequent dosing.

To further explore the therapeutic potential of 2-3-amino-4-(fluorosulfonyl)phenylacetic acid, several preclinical studies have been conducted using animal models. These studies have demonstrated that the compound can effectively reduce tumor growth in xenograft models of human cancer. Moreover, it has shown efficacy in reducing inflammation in rodent models of arthritis and IBD.

The safety profile of 2-3-amino-4-(fluorosulfonyl)phenylacetic acid is another critical aspect that has been extensively evaluated. Toxicity studies have revealed that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in vitro or in vivo. This favorable safety profile supports its potential for further clinical development.

In conclusion, 2-3-amino-4-(fluorosulfonyl)phenylacetic acid (CAS No. 2167560-85-0) is a promising compound with a unique chemical structure and diverse biological activities. Its potential as an enzyme inhibitor and anti-inflammatory agent makes it a valuable candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to provide more insights into its mechanisms of action and therapeutic applications, potentially leading to new treatments for various diseases.

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